molecular formula C13H24N2O2 B1375608 Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate CAS No. 1256958-47-0

Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate

Cat. No.: B1375608
CAS No.: 1256958-47-0
M. Wt: 240.34 g/mol
InChI Key: RJVLJEBUNGKANQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be a derivative of hexahydrocyclopenta[c]pyrrole . The tert-butyl group is a common moiety in chemical transformations, and it has implications in biosynthetic and biodegradation pathways .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the hexahydrocyclopenta[c]pyrrole core .


Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations .


Physical and Chemical Properties Analysis

The compound is likely to be an oil at room temperature . Its exact physical and chemical properties would depend on its precise molecular structure.

Scientific Research Applications

Efficient Synthesis

Hexahydrocyclopentapyrrolone derivatives, including Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate, are significant in pharmacological activities. A study by Bahekar et al. (2017) demonstrated an efficient and scalable synthesis process for this compound, highlighting its commercial viability and cost-effectiveness in the production of pharmacologically important intermediates (Bahekar et al., 2017).

Molecular Structure Analysis

Moriguchi et al. (2014) synthesized a compound related to this compound and analyzed its molecular structure. They used techniques like NMR spectroscopy and X-ray diffraction to determine the structure, which included a lactone moiety and a piperidine ring, providing insights into the molecular composition of similar compounds (Moriguchi et al., 2014).

Organocatalyzed Synthesis

Hozjan et al. (2023) reported on the organocatalyzed synthesis of a closely related compound, offering insights into alternative synthesis methods. They emphasized the use of bifunctional noncovalent organocatalysts, contributing to the understanding of synthesizing similar pyrrole derivatives (Hozjan et al., 2023).

Acid-Induced Conversion

Sheng et al. (2015) explored the acid-induced conversion of a related compound containing a proline-like moiety. This study contributes to the understanding of the chemical behavior of such compounds under different conditions, particularly focusing on the stability of bicyclic lactams and lactones (Sheng et al., 2015).

Photocyclodimerization Studies

Kopf et al. (1998) investigated the photocyclodimerization of a similar tert-butyl pyrrole derivative. The study provided insights into the molecular behavior of these compounds under irradiation, contributing to the understanding of their photoreactivity (Kopf et al., 1998).

Reactivity with Singlet Oxygen

Wasserman et al. (2004) studied the reactivity of a tert-butyl ester of pyrrole carboxylic acid with singlet oxygen. This work is relevant as it demonstrates the potential pathways and products that can arise from the interaction of singlet oxygen with pyrrole derivatives, which is significant for understanding the chemical properties of this compound (Wasserman et al., 2004).

Hydrolysis and Reactivity

Hill et al. (2009) focused on the reactivity of a tert-butyl pyrrole derivative, exploring its behavior under different conditions. Such studies are crucial in understanding the reactivity and potential applications of this compound in various chemical reactions (Hill et al., 2009).

Synthesis Optimization

Nishio et al. (2011) presented optimization details for the synthesis of a compound similar to this compound. Their work contributes to the efficiency and scalability of synthesizing such compounds, which is vital for their practical application in scientific research (Nishio et al., 2011).

Safety and Hazards

Based on the safety information for a similar compound, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how “Tert-butyl 5-(aminomethyl)hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate” interacts with its targets and exerts its effects.

Properties

IUPAC Name

tert-butyl 5-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-10-4-9(6-14)5-11(10)8-15/h9-11H,4-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVLJEBUNGKANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.